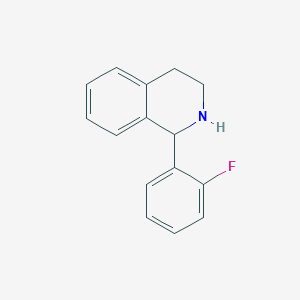

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, which is a structural motif present in various pharmacologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the physical and chemical properties of the molecule, as well as its biological activity .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including those with fluorine substituents, can be achieved through various methods. A directed ortho-lithiation reaction has been utilized to synthesize 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for further transformations into 1-substituted tetrahydroisoquinolines . Additionally, the synthesis of 1-isopropyl tetrahydroisoquinoline derivatives with potential antihypertensive properties has been reported, highlighting the importance of substituent type and position for activity . Furthermore, a catalyst-free green synthesis approach under ultrasonic conditions has been described for the preparation of 2-amino tetrahydroquinolinone derivatives with a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroisoquinoline derivatives has been studied using single crystal X-ray diffraction. The presence of fluorine is known to influence the crystal packing through weak interactions such as C–H...F and C–H...O, which can lead to different molecular conformations and packing motifs . The introduction of fluorine can also affect the molecular geometry and electronic distribution, which are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated tetrahydroisoquinolines can undergo various chemical reactions. For instance, the reaction of tetrafluoro(phenyl)phosphorane with quinoline derivatives has been shown to yield complexes with N→P coordinate bonds, indicating the reactivity of such compounds towards nucleophilic substitution . Additionally, the fluorophore forming reactions of catecholamines and tetrahydroisoquinolines with glyoxylic acid have been studied, demonstrating the potential of these compounds to form highly fluorescent derivatives .

Physical and Chemical Properties Analysis

The introduction of fluorine into the tetrahydroisoquinoline structure can significantly alter its physical and chemical properties. Fluorine is a highly electronegative atom that can affect the acidity, basicity, and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The presence of fluorine can also enhance the stability of the compound and its resistance to metabolic degradation . High-performance liquid chromatography has been used to determine the presence of tetrahydroisoquinoline in rat brain, indicating the compound's ability to cross the blood-brain barrier and its potential central nervous system activity .

Scientific Research Applications

Therapeutic Potential and Chemical Properties

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, as part of the tetrahydroisoquinoline (THIQ) class, demonstrates a significant range of applications in therapeutic drug development and research. The diverse pharmacological properties associated with THIQ derivatives highlight their importance in medicinal chemistry and drug discovery.

Anticancer Properties : THIQ derivatives have shown potential in anticancer drug discovery, particularly due to their effectiveness in targeting various cancer molecular targets. These compounds have been synthesized and tested for their activity against different cancer cell lines, showcasing promising results that indicate their potential as novel anticancer agents. The unique mechanism of action of these derivatives, stemming from their structural characteristics, enables them to serve as effective components in the development of anticancer therapies (Faheem et al., 2021).

Neuroprotective and Antidepressant Effects : Certain THIQ compounds have been identified to possess neuroprotective, antiaddictive, and antidepressant-like activities. These properties make them potential candidates for the treatment of central nervous system disorders, including neurodegenerative diseases. The mechanisms through which these effects are mediated include MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).

Broad Therapeutic Applications : The THIQ scaffold has been explored for a variety of therapeutic applications beyond cancer and CNS disorders. These include potential treatments for infectious diseases such as malaria, tuberculosis, HIV infection, HSV infection, and leishmaniasis. The structural flexibility and pharmacological diversity of THIQ derivatives enable their development into novel drugs with unique mechanisms of action for various therapeutic activities (Singh & Shah, 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of metabolites that may have different biochemical properties and activities. Additionally, this compound has been shown to interact with certain proteins involved in cellular signaling pathways, thereby influencing various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cellular responses to external stimuli and stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments. For example, phosphorylation and acetylation can influence the localization and activity of this compound within the cell .

properties

IUPAC Name |

1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVIBQCSXFNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)

![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)

![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)